molecular formula C14H25N2O6P B13736301 3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate CAS No. 100811-85-6

3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate

Cat. No.: B13736301
CAS No.: 100811-85-6
M. Wt: 348.33 g/mol
InChI Key: IUOITCODAKJFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate is a chemical compound with the molecular formula C14H25N2O6P and a molecular weight of 348.332 g/mol. It is also known by its IUPAC name, this compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate typically involves the esterification of p-aminobenzoic acid with 3-(diethylamino)propyl alcohol, followed by the reaction with phosphoric acid to form the dihydrogen phosphate salt. The reaction conditions generally include:

    Esterification: The reaction between p-aminobenzoic acid and 3-(diethylamino)propyl alcohol is carried out in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ester.

    Phosphorylation: The ester is then reacted with phosphoric acid under controlled temperature and pH conditions to yield the dihydrogen phosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Phosphorylation: The purified ester is then phosphorylated in large reactors, followed by further purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate can be compared with other similar compounds, such as:

    p-Aminobenzoic acid esters: These compounds share a similar ester functional group but differ in their side chains.

    Diethylamino derivatives: Compounds with diethylamino groups but different ester or phosphate groups.

    Phosphate esters: Compounds with phosphate ester groups but different amine or benzoyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

100811-85-6

Molecular Formula

C14H25N2O6P

Molecular Weight

348.33 g/mol

IUPAC Name

3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate

InChI

InChI=1S/C14H22N2O2.H3O4P/c1-3-16(4-2)10-5-11-18-14(17)12-6-8-13(15)9-7-12;1-5(2,3)4/h6-9H,3-5,10-11,15H2,1-2H3;(H3,1,2,3,4)

InChI Key

IUOITCODAKJFHB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCOC(=O)C1=CC=C(C=C1)N.OP(=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.